molecular formula C8H6F3N3O B13937515 5-Amino-6-methoxy-3-(trifluoromethyl)picolinonitrile

5-Amino-6-methoxy-3-(trifluoromethyl)picolinonitrile

Cat. No.: B13937515
M. Wt: 217.15 g/mol
InChI Key: OCLBSHNQNQTBOH-UHFFFAOYSA-N
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Description

5-Amino-6-methoxy-3-(trifluoromethyl)picolinonitrile: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an amino group, a methoxy group, and a trifluoromethyl group attached to a picolinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Amino-6-methoxy-3-(trifluoromethyl)picolinonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-3-(trifluoromethyl)-5-nitropyridine.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a base like sodium methoxide.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Material Science: Incorporated into polymers to improve thermal stability and mechanical properties.

Biology:

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Labeling: Used in the labeling of proteins for tracking and analysis.

Medicine:

    Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection.

Industry:

    Agriculture: Used in the synthesis of agrochemicals for pest control.

    Electronics: Incorporated into materials for electronic devices to improve performance and durability.

Mechanism of Action

The mechanism of action of 5-Amino-6-methoxy-3-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxy group can participate in various chemical interactions, enhancing the compound’s overall reactivity.

Molecular Targets and Pathways:

    Enzymes: Inhibits specific enzymes by binding to their active sites.

    Receptors: Modulates receptor activity by interacting with receptor binding sites.

    Signaling Pathways: Influences cellular signaling pathways by altering the activity of key proteins.

Comparison with Similar Compounds

  • 5-Amino-3-(trifluoromethyl)picolinonitrile
  • 5-Amino-3-(trifluoromethyl)-2-pyridinecarbonitrile
  • 5-Amino-2-cyano-3-(trifluoromethyl)pyridine

Comparison:

  • Uniqueness: The presence of the methoxy group in 5-Amino-6-methoxy-3-(trifluoromethyl)picolinonitrile distinguishes it from other similar compounds. This group enhances its chemical reactivity and potential applications.
  • Chemical Properties: The trifluoromethyl group imparts high lipophilicity and stability, making it more suitable for applications in drug development and materials science.
  • Applications: While similar compounds may share some applications, the unique combination of functional groups in this compound expands its utility in various fields.

Properties

Molecular Formula

C8H6F3N3O

Molecular Weight

217.15 g/mol

IUPAC Name

5-amino-6-methoxy-3-(trifluoromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H6F3N3O/c1-15-7-5(13)2-4(8(9,10)11)6(3-12)14-7/h2H,13H2,1H3

InChI Key

OCLBSHNQNQTBOH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=N1)C#N)C(F)(F)F)N

Origin of Product

United States

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